Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate
Description
Introduction
Overview of Tert-Butyl 4-(2-{3-Iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate in Contemporary Chemical Research
This compound (molecular formula: C₁₇H₂₈INO₂; molecular weight: 405.31 g/mol) represents a hybrid structure merging two pharmacologically relevant motifs: the bicyclo[1.1.1]pentane (BCP) scaffold and the piperidine carboxylate framework. The BCP unit, a three-dimensional hydrocarbon, serves as a nonplanar bioisostere for para-substituted benzene rings, addressing challenges associated with aromatic systems, such as poor solubility and metabolic instability. The iodine atom at the BCP bridgehead offers a reactive handle for further functionalization via cross-coupling reactions, enabling rapid diversification into drug-like molecules.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 2763755-04-8 |
| Molecular Formula | C₁₇H₂₈INO₂ |
| Molecular Weight | 405.31 g/mol |
| SMILES Notation | O=C(N1CCC(CC1)CCC12CC(C1)(C2)I)OC(C)(C)C |
| Topological Polar Surface Area | 38.3 Ų |
The tert-butyl carbamate group enhances steric protection of the piperidine nitrogen, a common strategy to improve metabolic stability during preclinical development. This structural duality—rigid BCP core paired with a flexible piperidine-ethyl chain—facilitates optimal interactions with biological targets while maintaining favorable drug-like properties.
Historical Context and Emergence of Bicyclo[1.1.1]pentane-Containing Piperidine Carboxylates
The integration of BCP motifs into medicinal chemistry traces back to the 1990s, when researchers first explored their potential as benzene replacements to circumvent patent limitations and improve pharmacokinetic profiles. A paradigm shift occurred in 2009 with Frank Lovering’s “escape from planarity” concept, which advocated replacing flat aromatic systems with three-dimensional aliphatic structures to reduce off-target interactions and enhance solubility. This principle catalyzed the development of BCP-containing analogs of blockbuster drugs, such as γ-secretase inhibitors, where BCP substitution improved oral bioavailability by 4-fold compared to aromatic predecessors.
Piperidine carboxylates, long valued for their conformational flexibility and hydrogen-bonding capacity, became natural partners for BCP integration. The synthesis of this compound exemplifies this synergy, combining the BCP’s metabolic resilience with the piperidine’s ability to modulate central nervous system targets. Early synthetic routes relied on harsh conditions, but advancements in photoredox catalysis and radical-based mechanisms now enable efficient assembly under mild, metal-free conditions.
Rationale for Academic Investigation of the Compound
Academic interest in this compound stems from three interrelated factors:
- Bioisosteric Potential : The BCP core mimics para-substituted phenyl rings while conferring superior aqueous solubility (e.g., >10-fold increase in some analogs). This property is critical for overcoming the solubility-limited absorption of central nervous system drugs.
- Synthetic Versatility : The iodine substituent enables site-selective functionalization via iron-catalyzed Kumada couplings or nickel-mediated cross-couplings, allowing rapid access to diverse analogs. For instance, aryl Grignard reagents couple efficiently at the BCP bridgehead, yielding drug-like molecules in high yields.
- Materials Science Applications : Beyond pharmaceuticals, BCP-piperidine hybrids exhibit unique electronic properties, making them candidates for molecular wires and surface-mounted polymers. Their rigid, nonplanar structures minimize π-π stacking, enhancing charge transport efficiency in organic electronics.
Scope and Structure of the Research Article
This article systematically examines this compound through four lenses:
- Synthetic Methodologies : Evaluating modern routes to BCP-piperidine hybrids, including photoredox and radical-based protocols.
- Structural and Computational Analyses : Elucidating conformational preferences via density functional theory (DFT) and X-ray crystallography.
- Pharmaceutical Applications : Case studies on BCP-containing drug candidates targeting neurological and inflammatory disorders.
- Materials Innovation : Exploring surface assembly and electronic properties of BCP-piperidine polymers.
Properties
Molecular Formula |
C17H28INO2 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
tert-butyl 4-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28INO2/c1-15(2,3)21-14(20)19-8-5-13(6-9-19)4-7-16-10-17(18,11-16)12-16/h13H,4-12H2,1-3H3 |
InChI Key |
WNZXZKHNHSEBTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCC23CC(C2)(C3)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Detailed Synthetic Routes and Reaction Conditions
Preparation of 3-iodobicyclo[1.1.1]pentane Intermediate
- The bicyclo[1.1.1]pentane core is constructed via carbene insertion into bicyclo[1.1.0]butane derivatives or by ring contraction strategies.
- Iodination is achieved through nucleophilic substitution or halogenation reactions on the bicyclic scaffold.
- A representative method involves the conversion of methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate to 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid by acid hydrolysis using concentrated sulfuric acid in a mixture of tetrahydrofuran and water at 50 °C for 16 hours, yielding the acid intermediate in approximately 40% yield.
Coupling with Piperidine Derivative
- The 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid intermediate is then coupled with a piperidine derivative, often protected as the tert-butyl carbamate (Boc) form.
- This coupling may be facilitated by standard amide bond-forming conditions, for example, using carbodiimide coupling reagents or via nucleophilic substitution on halogenated intermediates.
- Reaction conditions typically involve anhydrous organic solvents (e.g., dichloromethane, tetrahydrofuran), inert atmosphere (argon or nitrogen), and temperature control (0 to room temperature) to optimize yield and minimize side reactions.
Example Synthetic Procedure Summary
*Yield range estimated based on analogous coupling reactions.
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate gradient systems.
- Structural integrity and purity are confirmed via:
- Nuclear Magnetic Resonance Spectroscopy : Proton NMR shows tert-butyl protons around 1.4 ppm and bicyclo[1.1.1]pentane protons between 5.5–6.5 ppm; Carbon-13 NMR confirms carbamate carbonyl (~155 ppm) and iodine-bearing carbon (~90 ppm).
- High-Resolution Mass Spectrometry : Confirms molecular ion peak and isotopic pattern characteristic of iodine.
- Infrared Spectroscopy : Carbamate carbonyl stretch near 1700 cm⁻¹.
Research Outcomes and Data Tables
Molecular and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H27IN2O2 |
| Molecular Weight | Approx. 406.32 g/mol |
| Physical State | Solid (white to off-white) |
| Melting Point | Not explicitly reported |
| Solubility | Organic solvents (e.g., DCM, THF) |
Reaction Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield/Quality |
|---|---|---|
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Atmosphere | Inert (argon or nitrogen) | Prevents iodine degradation |
| Solvent | Anhydrous dichloromethane or tetrahydrofuran | Ensures solubility and reaction efficiency |
| Purification | Silica gel chromatography (hexane/ethyl acetate gradient) | High purity isolation |
Summary of Key Synthetic Research Findings
- The bicyclo[1.1.1]pentane core provides a rigid scaffold that can be functionalized selectively at the 3-position with iodine, enabling versatile downstream chemistry.
- The tert-butyl carbamate protecting group on the piperidine nitrogen enhances stability and facilitates purification.
- Multi-step syntheses have been optimized to balance yield, purity, and scalability, with typical overall yields in the range of 40–70% depending on reaction step and conditions.
- The iodine substituent allows for further functionalization via substitution reactions, expanding the compound’s utility in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds .
Scientific Research Applications
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane moiety play crucial roles in its reactivity and binding affinity. The compound can modulate various pathways by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogs
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure : Replaces the 3-iodobicyclo[1.1.1]pentane-ethyl group with a 4-methylpentyl chain.
- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water, yielding 86% .
4-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}piperidine-1-carboxylate
- Structure : Substitutes iodine with a hydroxyl group on the bicyclo[1.1.1]pentane.
- Reactivity : The hydroxyl group enables hydrogen bonding and oxidation reactions, unlike the iodinated analog’s suitability for Suzuki or Ullmann couplings .
Ethyl 2,2-difluoro-2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate
- Structure : Features a difluoroacetate ester linked to the 3-iodobicyclo[1.1.1]pentane.
- Applications : The electron-withdrawing fluorine atoms enhance electrophilicity, making it reactive in nucleophilic substitutions .
tert-Butyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)propanoate
- Structure: Uses a propanoate ester linker instead of an ethyl-piperidine group.
Physicochemical Properties
Notes:
- The iodine atom in the target compound increases molecular weight and polarizability compared to hydroxyl or alkyl analogs.
- No direct data on the target’s physical state; analogs like 3b are light yellow solids, suggesting similar appearance .
Biological Activity
Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that enhances its interaction with biological targets. The presence of the iodinated bicyclo[1.1.1]pentane moiety contributes to its unique properties, making it a candidate for further investigation in drug design.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Some bicyclo[1.1.1]pentane derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Studies have reported antimicrobial effects against a range of pathogens, suggesting potential use as an antibiotic agent.
- Neuroprotective Effects : Bicyclo[1.1.1]pentylamines are being investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects may include:
- Receptor Binding : The compound may interact with specific receptors in the body, modulating signaling pathways associated with various diseases.
- Enzyme Inhibition : It could inhibit enzymes that are crucial for the survival or proliferation of pathogenic cells, thereby exerting its antimicrobial or anticancer effects.
Case Study 1: Anticancer Activity
A study on related compounds demonstrated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the potential of bicyclo[1.1.1]pentane derivatives as anticancer agents.
Case Study 2: Antimicrobial Properties
In another investigation, derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the bicyclic structure can enhance efficacy.
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Use coupling agents like DCC with DMAP for amide bond formation in analogous compounds .
- Optimize reaction temperature (e.g., 0°C to room temperature) to prevent bicyclo[1.1.1]pentane decomposition.
Table 1 : Synthetic Parameters for Analogous Piperidine Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Boc Protection | tert-Butyl chloroformate, TEA, DCM | 70-85% | |
| Cross-Coupling | Pd(PPh₃)₄, THF, 60°C | 50-65% |
Basic: How is the compound’s structure confirmed post-synthesis?
Answer:
Methodology :
- NMR Spectroscopy :
- IR Spectroscopy : Ester C=O stretch at ~1700 cm⁻¹ confirms Boc group integrity .
- HRMS : Molecular ion peak matches calculated mass (e.g., [M+H]⁺ for C₁₇H₂₅INO₂: theoretical 426.09, observed 426.08) .
Advanced: How can instability during storage be mitigated?
Answer:
Instability Factors :
- Sensitivity to hydrolysis (ester group) and light-induced iodine loss.
Q. Mitigation Strategies :
- Storage : Under argon at -20°C in amber glass vials with desiccants (e.g., silica gel).
- Additives : Antioxidants (e.g., 0.1% BHT) prevent radical degradation .
- Monitoring : Regular HPLC checks (C18 column, acetonitrile/water gradient) detect decomposition products like tert-butyl alcohol .
Table 2 : Stability Data for Analogous Compounds
| Condition | Degradation Rate (per month) | Reference |
|---|---|---|
| 25°C, 60% RH | 5-8% | |
| -20°C, inert atmosphere | <1% |
Advanced: How to resolve discrepancies in reaction yields for similar compounds?
Answer:
Root Causes :
- Impurities in bicyclo[1.1.1]pentane precursors.
- Variable Pd catalyst activity in cross-coupling steps.
Q. Resolution Workflow :
Purity Analysis : Use GC-MS or HPLC to verify starting material purity.
Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for optimal activity .
Stoichiometry Optimization : Adjust molar ratios (e.g., 1.2 equiv. iodobicyclo[1.1.1]pentane) to drive reactions to completion.
Case Study : Yield improved from 45% to 68% by switching from PdCl₂ to Pd(PPh₃)₄ in tert-butyl 4-[(6-chloropyrazin-2-yl)(methyl)amino]piperidine-1-carboxylate synthesis .
Basic: What safety precautions are required for handling?
Answer:
PPE Requirements :
Q. Emergency Protocols :
- Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
- Exposure Response : Flush eyes with water for 15 minutes; seek medical evaluation for persistent irritation .
Advanced: How to assess purity and decomposition products?
Answer:
Analytical Workflow :
HPLC-UV/LC-MS :
- Column: C18, 5 µm, 4.6 × 150 mm.
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% TFA.
- Detection: UV at 254 nm; MS in positive ion mode .
Forced Degradation Studies :
- Heat (60°C, 48 hrs) and acidic conditions (0.1 M HCl, 24 hrs) identify hydrolysis products (e.g., free piperidine).
Q. Data Interpretation :
Basic: What physicochemical properties influence experimental design?
Answer:
Key Properties :
- LogP : Estimated ~3.2 (ChemAxon), requiring DMSO or ethanol for solubility.
- Melting Point : Analogous compounds melt at 50–100°C, suggesting solid-state storage .
- Hygroscopicity : Low (data from tert-butyl piperidine carboxylates), but moisture-sensitive due to ester groups .
Advanced: How to design a kinetic study for reactions involving this compound?
Answer:
Methodology :
In-Situ Monitoring : Use ¹H NMR to track tert-butyl group stability under varying pH (e.g., 3–9) and temperatures (25–60°C).
Rate Constant Calculation : Fit data to first-order kinetics:
Activation Energy : Apply Arrhenius equation using rate constants at 30°C, 40°C, and 50°C .
Example : Hydrolysis half-life of Boc-protected piperidines increased from 2 hrs (pH 1) to 120 hrs (pH 7) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
